molecular formula C20H19ClF2O3S B3148754 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde CAS No. 656810-85-4

2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde

Cat. No.: B3148754
CAS No.: 656810-85-4
M. Wt: 412.9 g/mol
InChI Key: ODENUILBJVJVNR-UHFFFAOYSA-N
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Description

2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde is a synthetic organic compound notable for its applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves a multi-step synthetic route. The process may begin with the synthesis of the cyclohexyl core, followed by the introduction of the 4-chlorophenylsulfonyl and 2,5-difluorophenyl groups. The final step involves the addition of the acetaldehyde group under specific reaction conditions, often requiring the use of catalysts and carefully controlled temperatures to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may vary depending on the scale and desired purity. Batch synthesis is common for laboratory-scale preparations, while continuous flow reactors could be employed for larger-scale productions. The use of automated systems helps in maintaining consistent reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde undergoes a variety of chemical reactions, including:

  • Oxidation: : Conversion of the aldehyde group into a carboxylic acid.

  • Reduction: : Reduction of the aldehyde to an alcohol.

  • Substitution: : Potential halogenation or introduction of other functional groups at the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Often involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenation might use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions can vary, but commonly include carboxylic acids, alcohols, and halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a precursor for more complex molecules, aiding in the development of new synthetic methodologies.

Biology

Its unique structure makes it a candidate for studying enzyme interactions and potential inhibitory effects on biological targets.

Medicine

Industry

In industrial contexts, this compound can be used in the development of new materials or as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism by which 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde exerts its effects is primarily through its interaction with molecular targets. This interaction can influence various biological pathways, potentially leading to inhibition or activation of specific enzymes or receptors, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(phenyl)cyclohexyl)acetaldehyde

  • 2-((1s,4s)-4-(4-Bromophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde

Uniqueness

Compared to similar compounds, 2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde stands out due to the specific combination of the chlorophenylsulfonyl and difluorophenyl groups, which may confer unique reactivity and interaction profiles in chemical and biological contexts.

That's a detailed overview. Fascinating world of synthetic chemistry, isn't it?

Properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF2O3S/c21-15-1-4-17(5-2-15)27(25,26)20(10-7-14(8-11-20)9-12-24)18-13-16(22)3-6-19(18)23/h1-6,12-14H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODENUILBJVJVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC=O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138262
Record name cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexaneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656810-85-4
Record name cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexaneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde
Reactant of Route 2
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde
Reactant of Route 3
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde
Reactant of Route 4
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde
Reactant of Route 5
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde
Reactant of Route 6
Reactant of Route 6
2-((1s,4s)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)acetaldehyde

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